3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid
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Overview
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong bases and high temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of transition metal catalysts and microwave irradiation has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s derivatives have been investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can potentially reduce pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of the family, known for its antiviral properties.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug with a similar structure
Uniqueness
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent and its versatility in synthetic chemistry make it a compound of significant interest .
Biological Activity
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid is a compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered interest due to their diverse biological activities, including antiviral and antitumor properties. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H10N4O2
- IUPAC Name : this compound
This compound features a pyrrolo-triazine core that is known for its ability to interact with various biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antiviral properties. For instance:
- Inhibition of Neuraminidase : Research has shown that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit neuraminidase enzymes crucial for viral replication. This inhibition is particularly relevant in the context of influenza virus treatment. A selectivity index of up to 188 was reported for some derivatives when tested against the H1N1 strain .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that pyrrolo[2,1-f][1,2,4]triazine derivatives showed potent cytotoxicity against several cancer cell lines. Notably, compounds with modifications at specific positions (like the presence of cyano groups) displayed enhanced activity .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives:
- Objective : To evaluate the effectiveness against influenza A virus.
- Methodology : Various concentrations were tested in vitro.
- Results : Compounds demonstrated a dose-dependent inhibition of viral replication with minimal cytotoxicity to host cells.
Case Study 2: Antitumor Potential
Another study focused on the antitumor potential:
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Methodology : MTT assays were performed to determine cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
Data Tables
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)2-1-7-3-4-12-8(7)5-10-6-11-12/h3-6H,1-2H2,(H,13,14) |
InChI Key |
DMWNXFFISCXRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CCC(=O)O)C=NC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.